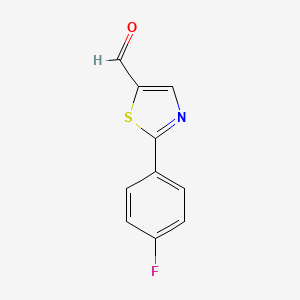

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMAURQPBMLMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Fluorophenyl)thiazole-5-carbaldehyde chemical properties

An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its core chemical properties, validated synthesis methodologies, spectroscopic signature, and key reactive characteristics. Furthermore, this guide will illuminate its applications in drug discovery, leveraging its unique structural features—the electron-rich thiazole core, the reactive aldehyde moiety, and the bio-isosteric fluorophenyl group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted thiazole derivative that has garnered significant interest as a versatile intermediate.[1] The molecule's architecture, featuring a fluorinated aromatic ring coupled to a formylated thiazole, provides a unique combination of reactivity and biophysical properties.[2] The fluorine substituent is particularly notable, as its incorporation into drug candidates often enhances metabolic stability, binding affinity, and lipophilicity.[1][2]

The core structure consists of three key components:

-

Thiazole Ring: An electron-rich five-membered heterocycle containing sulfur and nitrogen, which can participate in various chemical transformations and biological interactions like hydrogen bonding and π-π stacking.[2]

-

Aldehyde Group: Positioned at the C5 position, this functional group is a versatile handle for a wide array of synthetic transformations, including condensations, nucleophilic additions, and cross-coupling reactions.[2]

-

4-Fluorophenyl Group: Attached at the C2 position, this group modulates the electronic properties of the thiazole ring and confers properties often sought in drug design.[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; S1 [label="S", pos="0,-0.8!"]; C2 [label="C", pos="-1.2,0!"]; C4 [label="C", pos="1.2,0.4!"]; C5 [label="C", pos="1.2,-0.4!"];

// Phenyl Ring C_phenyl_1 [label="C", pos="-2.4,0!"]; C_phenyl_2 [label="C", pos="-3.2,0.8!"]; C_phenyl_3 [label="C", pos="-4.4,0.8!"]; C_phenyl_4 [label="C", pos="-5.2,0!"]; C_phenyl_5 [label="C", pos="-4.4,-0.8!"]; C_phenyl_6 [label="C", pos="-3.2,-0.8!"]; F1 [label="F", pos="-6.4,0!"];

// Aldehyde Group C_aldehyde [label="C", pos="2.4,-0.8!"]; H_aldehyde [label="H", pos="2.4,-1.6!"]; O_aldehyde [label="O", pos="3.4,-0.4!"];

// Thiazole hydrogens H4 [label="H", pos="1.9,0.8!"];

// Define edges for bonds // Thiazole ring C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- S1 [len=1.5]; S1 -- C2 [len=1.5];

// Phenyl ring to Thiazole C2 -- C_phenyl_1;

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_4 -- F1;

// Aldehyde group to Thiazole C5 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double];

// C-H bond on thiazole C4 -- H4;

// Double bonds in rings // These are illustrative and not perfectly placed by neato // A label can be used to denote aromaticity if needed } enddot Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 914348-80-4 (Primary), 921124-57-4 | [2][3] |

| Molecular Formula | C₁₀H₆FNOS | [2][4][5] |

| Molecular Weight | 207.22 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F | [2] |

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and effective methods involve either constructing the thiazole ring with the phenyl group attached or formylating a pre-existing 2-(4-fluorophenyl)thiazole scaffold.

Hantzsch Thiazole Synthesis

A foundational method for thiazole synthesis, the Hantzsch synthesis provides a reliable route by condensing an α-haloketone with a thioamide.[2] For this specific target, the pathway would involve 4-fluorothiobenzamide and a 3-halo-2-oxopropanal derivative.

-

Mechanism: The synthesis proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[2]

Formylation of 2-(4-Fluorophenyl)thiazole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It is particularly well-suited for introducing the C5-aldehyde group onto the 2-(4-fluorophenyl)thiazole core. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[7][8][9]

dot digraph "Vilsmeier_Haack_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

// Nodes start [label="Starting Materials:\n- 2-(4-Fluorophenyl)thiazole\n- POCl₃\n- DMF"]; reagent_formation [label="In Situ Formation of\nVilsmeier Reagent"]; electrophilic_attack [label="Electrophilic Attack\nat C5 Position"]; iminium_intermediate [label="Formation of\nIminium Salt Intermediate"]; hydrolysis [label="Aqueous Workup\n(Hydrolysis)"]; product [label="Final Product:\n2-(4-Fluorophenyl)thiazole\n-5-carbaldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagent_formation [label="Mixing"]; reagent_formation -> electrophilic_attack [label="Electrophile Generation"]; electrophilic_attack -> iminium_intermediate; iminium_intermediate -> hydrolysis [label="Quenching"]; hydrolysis -> product; } enddot Caption: Workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition at low temperature is critical to control the reaction rate and prevent side reactions.

-

Substrate Addition: After the addition of POCl₃ is complete, add a solution of 2-(4-fluorophenyl)thiazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat as required (e.g., 60-80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Signatures

| Technique | Observation | Interpretation | Reference |

| ¹H NMR | Singlet, δ ≈ 9.77 ppm | Highly deshielded aldehyde proton (CHO) due to the electron-withdrawing nature of the thiazole ring. | [2] |

| Multiplets in aromatic region | Protons of the 4-fluorophenyl group and the C4-proton of the thiazole ring. | [2] | |

| IR | Strong absorption, 1705-1715 cm⁻¹ | Carbonyl (C=O) stretching vibration of the aromatic aldehyde group, conjugated with the thiazole ring. | [2] |

| ¹³C NMR | Signal > 180 ppm | Carbonyl carbon of the aldehyde. | |

| ¹⁹F NMR | Singlet or multiplet | Presence of the fluorine atom on the phenyl ring. | [2] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable synthon for constructing more complex molecular architectures.

dot digraph "Reactivity_Diagram" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Central Molecule central_mol [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Types condensation [label="Condensation Reactions"]; nucleophilic [label="Nucleophilic Addition"]; oxidation [label="Oxidation"]; reductive_amination [label="Reductive Amination"];

// Products imine [label="Imines / Schiff Bases", style=filled, fillcolor="#FFFFFF"]; alcohol [label="Secondary Alcohols", style=filled, fillcolor="#FFFFFF"]; acid [label="Carboxylic Acid", style=filled, fillcolor="#FFFFFF"]; amine [label="Amines", style=filled, fillcolor="#FFFFFF"];

// Edges central_mol -> condensation [label="+ Primary Amines"]; condensation -> imine;

central_mol -> nucleophilic [label="+ Organometallics\n(e.g., Grignard)"]; nucleophilic -> alcohol;

central_mol -> oxidation [label="+ Oxidizing Agent\n(e.g., KMnO₄)"]; oxidation -> acid;

central_mol -> reductive_amination [label="+ Amine, NaBH₃CN"]; reductive_amination -> amine; } enddot Caption: Key reactions of the aldehyde moiety.

-

Condensation Reactions: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are themselves important intermediates for the synthesis of nitrogen-containing heterocycles.[2]

-

Nucleophilic Additions: It undergoes nucleophilic attack by reagents such as Grignard or organolithium compounds to form secondary alcohols.[2]

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route for carbon-carbon bond formation.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-fluorophenyl)thiazole-5-carboxylic acid, another valuable synthetic intermediate.[10][11] Conversely, it can be reduced to the primary alcohol.

-

Cyclization Reactions: The bifunctional nature of the molecule (aldehyde and thiazole ring) allows it to participate in cyclization reactions to build fused heterocyclic systems.[2]

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a key building block for the synthesis of biologically active compounds.[1][2] The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[10][12]

-

Anticancer Agents: Thiazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.[2][13] This scaffold is used to synthesize novel molecules targeting various pathways in oncology.[12]

-

Antimicrobial Compounds: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[2][12]

-

Enzyme Inhibition: The molecule serves as a starting point for developing inhibitors of enzymes like kinases or CYP51, which are important targets in various diseases.[10][11]

-

Material Science: The unique electronic and optical properties of thiazole-containing molecules suggest potential applications in the development of novel organic materials.[2]

Safety and Handling

Currently, specific, comprehensive toxicity data for this compound is not widely available.[2] Therefore, it must be handled with caution in a laboratory setting, adhering to standard safety protocols for research chemicals.

-

General Precautions: Handle in a well-ventilated area or a chemical fume hood.[14][15] Avoid generating dust.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[14][15]

-

Hazards: Based on similar chemical structures, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry place, potentially under an inert atmosphere.[14]

Conclusion

This compound is a high-value synthetic intermediate with a strategic combination of reactive sites and structural motifs. Its utility is firmly established in the field of medicinal chemistry, where it serves as a versatile platform for the design and synthesis of novel therapeutic agents. The methodologies for its synthesis are well-documented, and its reactivity is predictable, making it an accessible and powerful tool for researchers and drug development professionals. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.

References

-

Formylation reactions of some thiazole. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes | Asian Journal of Chemistry. (2004-06-01). Available from: [Link]

-

Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

-

This compound CAS#: 921124-57-4; ChemWhat Code: 1351956. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from: [Link]

-

SAFETY DATA SHEET - Manutan. Available from: [Link]

-

Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed. (2022-11-04). Available from: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available from: [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available from: [Link]

-

5-(2-Fluorophenyl)-1,2-thiazole-4-carbaldehyde - PubChem. Available from: [Link]

-

Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. (2018). Available from: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available from: [Link]

-

This compound | 921124-57-4 - Appchem. Available from: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 914348-80-4 [smolecule.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound [chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

2-(4-Fluorophenyl)thiazole-5-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its core chemical identity, physicochemical properties, established synthetic methodologies, and characteristic reactivity. Furthermore, this document elucidates its role as a versatile building block in the development of novel therapeutic agents, grounded in its potential biological activities. The information herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the compound's synthesis and application.

Introduction: The Significance of the Fluorophenyl-Thiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged scaffold for molecular recognition at biological targets.[3] The strategic introduction of a fluorophenyl group, particularly at the 2-position, further enhances the therapeutic potential of the thiazole core. The fluorine atom's high electronegativity and small size can modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making fluorinated thiazoles highly valuable in drug design.[3]

This compound emerges as a pivotal intermediate, combining these key structural features with a reactive aldehyde handle. This aldehyde functionality serves as a versatile anchor for synthetic elaboration, enabling its use in the construction of a diverse array of more complex molecules with potential applications in oncology and infectious diseases.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any chemical entity. The structural and identifying information for this compound is summarized below.

Chemical Structure

The molecular structure consists of a central thiazole ring, substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carbaldehyde group.

Caption: Structure of this compound.

Key Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 914348-80-4 | [3][5] |

| IUPAC Name | 2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | [3] |

| Molecular Formula | C₁₀H₆FNOS | [3][6] |

| Molecular Weight | 207.23 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F | [3] |

| InChI Key | FPMAURQPBMLMSS-UHFFFAOYSA-N | [3] |

| Appearance | White or light yellow powder | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals confirming the molecular structure. The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic thiazole ring, causing it to resonate as a singlet at a characteristic downfield shift of approximately 9.77 ppm.[3] Protons on the fluorophenyl ring and the thiazole ring will appear in the aromatic region, with coupling patterns consistent with their substitution.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band is expected in the range of 1705-1715 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde conjugated with the electron-deficient thiazole ring.[3]

Synthesis and Manufacturing Protocols

The construction of the 2-(4-fluorophenyl)thiazole core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. The Suzuki-Miyaura coupling represents a modern and highly effective approach.

Suzuki-Miyaura Cross-Coupling Pathway

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It offers high functional group tolerance and typically proceeds in good yields. The synthesis involves the coupling of a halogenated thiazole-5-carbaldehyde with 4-fluorophenylboronic acid.[3]

Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis.

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromothiazole-5-carbaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v) followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of a palladium catalyst and ligand is crucial for reaction efficiency.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Causality Note: The use of an aqueous base (K₂CO₃ in water/dioxane) is essential for the transmetalation step of the catalytic cycle. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde group.[3] This functionality provides a gateway to a wide range of chemical transformations, allowing for the construction of more elaborate molecular architectures.

-

Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases (imines), which are key precursors for the synthesis of various nitrogen-containing heterocycles.[3]

-

Nucleophilic Additions: It can undergo nucleophilic attack by Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

Caption: Reactivity of the aldehyde functional group.

Biological Activity and Drug Development Potential

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] While specific bioactivity data for this compound is limited, its structural motifs are present in compounds with known efficacy.

-

Anticancer Potential: Many thiazole-containing compounds have been investigated as inhibitors of various protein kinases, showing potential in inhibiting cancer cell proliferation.[3][8] The 2-phenylthiazole scaffold is a key feature in some CYP51 inhibitors with antifungal and potential anticancer applications.[7]

-

Antimicrobial Activity: The thiazole ring is a component of several antimicrobial agents.[3] The fluorophenyl moiety can enhance cell membrane permeability and metabolic stability, potentially improving antimicrobial efficacy.

-

Lead Compound for Drug Discovery: Due to its synthetic accessibility and the proven biological relevance of its core structure, this compound is an excellent starting point for library synthesis in drug discovery campaigns.[3] Computational methods, such as molecular docking, can be used to predict its binding affinity to various biological targets, guiding the design of more potent and selective derivatives.[3]

Safety and Handling

No specific toxicological data for this compound is currently available.[3] Therefore, the compound should be handled with caution, adhering to standard laboratory safety protocols for handling new or uncharacterized chemical substances.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important heterocyclic compound that bridges the gap between fundamental building blocks and complex, high-value molecules. Its synthesis is achievable through robust and modern methodologies like the Suzuki-Miyaura coupling. The compound's true value lies in the synthetic versatility of its aldehyde group, which allows for extensive derivatization. Given the established biological importance of the fluorophenyl-thiazole scaffold, this compound serves as a highly valuable platform for the discovery and development of new therapeutic agents, particularly in the fields of oncology and antimicrobial research. Future investigations will likely focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.

References

-

Products - 2a biotech. (n.d.). 2a biotech. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]

-

Physicochemical properties of the synthesized thiazole derivatives. (2015). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). NIH. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2018). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 914348-80-4 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound [chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Emergence of a Key Building Block: A Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

An In-Depth Exploration of its Discovery, Synthesis, and Application in Modern Drug Development

Introduction: The Strategic Importance of Fluorinated Thiazoles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of rational drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a valuable pharmacophore.[2] When combined with the unique electronic properties of fluorine—such as high electronegativity, the ability to modulate pKa, and the capacity to block metabolic oxidation—the resulting fluorinated thiazole derivatives offer a powerful platform for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[2]

This technical guide focuses on a particularly valuable and versatile building block within this class: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde . We will delve into the historical context of its chemical lineage, explore the key synthetic methodologies for its preparation, and illuminate its critical role as a precursor in the synthesis of advanced drug candidates, particularly in the realm of oncology.

Historical Context: A Convergence of Classic Reactions and Modern Needs

The story of this compound is not one of a singular, dramatic discovery, but rather an evolution built upon foundational pillars of heterocyclic chemistry. The journey begins with the pioneering work of Arthur Hantzsch in 1887, whose eponymous thiazole synthesis provided the first general and reliable method for constructing the thiazole ring from α-haloketones and thioamides. This reaction remains a fundamental tool in the synthetic chemist's arsenal to this day.[3]

The subsequent development of formylation reactions, most notably the Vilsmeier-Haack reaction discovered in 1927, provided a means to introduce aldehyde functionalities onto electron-rich aromatic and heteroaromatic rings.[4][5] The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), generates an electrophilic iminium species that can attack the thiazole ring, leading to the formation of a carbaldehyde group after hydrolysis.[4]

While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its emergence can be traced to the confluence of these established synthetic methods and the growing interest in fluorinated aromatics in the mid to late 20th century. The recognition of fluorine's beneficial effects on drug metabolism and binding affinity spurred the synthesis of a wide array of fluorinated building blocks, including 4-fluorobenzaldehyde and its derivatives. The combination of the Hantzsch synthesis to construct the 2-(4-fluorophenyl)thiazole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the 5-position, represents a logical and efficient synthetic strategy that likely led to its initial preparation in research laboratories focused on medicinal chemistry.

Synthetic Methodologies: A Practical Guide to Preparation

The synthesis of this compound can be approached through several reliable routes. The most common and practical approach involves a two-step sequence: the formation of the 2-(4-fluorophenyl)thiazole core, followed by formylation.

Step 1: Synthesis of the 2-(4-Fluorophenyl)thiazole Core

The Hantzsch thiazole synthesis provides a robust method for the preparation of the thiazole ring. This involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-(4-fluorophenyl)thiazole, 4-fluorothiobenzamide is reacted with a suitable α-haloacetaldehyde equivalent.

Alternatively, and more commonly for this specific substitution pattern, is the reaction of 4-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal in the presence of a sulfur source, followed by cyclization and oxidation.

Diagram: Synthesis of 2-(4-Fluorophenyl)thiazole

Caption: Key synthetic routes to the 2-(4-fluorophenyl)thiazole core.

Step 2: Vilsmeier-Haack Formylation

Once the 2-(4-fluorophenyl)thiazole core is obtained, the aldehyde group is introduced at the 5-position via the Vilsmeier-Haack reaction. This reaction is regioselective for the 5-position in 2-arylthiazoles due to the electronic nature of the ring system.

Diagram: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole

Caption: The Vilsmeier-Haack reaction for the formylation of 2-(4-fluorophenyl)thiazole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole

The following protocol is a representative procedure for the formylation step, based on established methodologies for similar substrates.[6]

Materials:

-

2-(4-Fluorophenyl)thiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of 2-(4-fluorophenyl)thiazole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

This compound is a highly valuable intermediate in the synthesis of complex molecular architectures for drug discovery. Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which can then be further elaborated into a diverse range of heterocyclic systems.

A prominent application of this building block is in the development of inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers.

A recent study detailed the design and synthesis of a series of thiazole and thiadiazole carboxamide derivatives as potent c-Met inhibitors.[2][7] In this work, derivatives of 2-(4-fluorophenyl)thiazole were synthesized and evaluated for their in vitro activity against the c-Met kinase and several human cancer cell lines. The data below highlights the potency of some of these compounds.

| Compound ID | Moiety | c-Met IC₅₀ (nM) |

| 51ah | Thiazole-2-carboxamide | 9.26 |

| 51ak | Thiazole-2-carboxamide | 3.89 |

| 51al | Thiazole-2-carboxamide | 5.23 |

| 51am | Thiazole-2-carboxamide | 2.54 |

| 51an | Thiazole-2-carboxamide | 3.73 |

| Foretinib (Control) | - | (Not specified in this table) |

| Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as c-Met inhibitors.[2] |

The synthesis of these potent inhibitors often involves the conversion of the aldehyde group of this compound into a carboxylic acid, which is then coupled with various amine-containing fragments to generate a library of potential drug candidates. The 2-(4-fluorophenyl)thiazole moiety in these compounds plays a critical role in binding to the active site of the c-Met kinase.

Diagram: Application in the Synthesis of c-Met Inhibitors

Caption: Synthetic pathway from this compound to c-Met inhibitors.

Conclusion: A Modern Staple in the Medicinal Chemist's Toolkit

While the precise moment of its "discovery" may be an evolutionary tale rather than a singular event, the importance of this compound in contemporary drug discovery is undeniable. Its synthesis, rooted in classic and reliable chemical transformations, provides access to a versatile building block that combines the desirable features of a thiazole scaffold with the advantageous properties of fluorine. As the quest for more effective and selective therapeutics continues, particularly in the challenging field of oncology, the strategic application of such well-designed molecular fragments will undoubtedly remain a key driver of innovation. This guide has aimed to provide researchers and drug development professionals with a comprehensive understanding of the history, synthesis, and application of this important compound, empowering its continued use in the creation of the next generation of medicines.

References

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11283–11297. [Link]

- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Vilsmeier-Haack Reaction. Tetrahedron, 62(42), 9787-9826.

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 8. [Link]

-

Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(39), 27353–27374. [Link]

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Geronikaki, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports, 9(1), 19438. [Link]

-

Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28059-28087. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Chen, J., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]

- U.S. Patent No. US20170240541A1. (2017).

- U.S. Patent No. US7408069B2. (2008).

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]

-

Shahzadi, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

-

Kamal, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

-

Patil, P., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. National Institutes of Health. [Link]

-

Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 99, 324-338. [Link]

- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 915-934.

- Kauthale, S. S., & Rajput, A. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 466-482.

Sources

- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly promising, yet underexplored, subset of this family: derivatives of 2-(4-fluorophenyl)thiazole-5-carbaldehyde. The strategic placement of a fluorine atom on the phenyl ring and a reactive aldehyde group on the thiazole core presents a versatile platform for the synthesis of a diverse library of compounds with significant therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a comprehensive guide to stimulate and inform the exploration of this chemical space. We will delve into the synthesis of key derivatives, explore their potential biological activities based on robust evidence from closely related analogues, and provide detailed, field-proven experimental protocols to empower your research endeavors.

The this compound Core: A Building Block for Bioactivity

The core molecule, this compound, is a pivotal starting material for the synthesis of a variety of derivatives. The aldehyde functional group is a versatile handle for chemical modifications, readily participating in reactions such as condensation to form Schiff bases, chalcones, and hydrazones. The presence of the 4-fluorophenyl moiety is known to enhance metabolic stability and binding affinity of drug candidates.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through established synthetic routes, most notably the Hantzsch thiazole synthesis. This method typically involves the cyclization of an α-haloketone with a thioamide.

Potential Biological Activities of this compound Derivatives

While direct biological data on derivatives of this compound is emerging, extensive research on structurally similar thiazole derivatives provides compelling evidence for their potential in several therapeutic areas.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents. Derivatives such as Schiff bases, chalcones, and carboxamides have shown cytotoxicity against various cancer cell lines.

Illustrative Evidence from Related Compounds:

A study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives revealed their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. Notably, some compounds exhibited significant inhibitory effects at a concentration of 5 µg/mL[1]. Another study highlighted that thiazole-based Schiff base complexes can exhibit potent inhibition against various human tumor cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colorectal (HCT116) cancers.

The proposed mechanism for the anticancer activity of many thiazole derivatives involves the induction of apoptosis and cell cycle arrest[2][3]. Molecular docking studies have suggested that these compounds can bind to and inhibit key proteins involved in cancer cell proliferation and survival[4][5].

Workflow for Anticancer Activity Screening:

Caption: Workflow for anticancer screening of derivatives.

Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents. Derivatives such as Schiff bases and hydrazones have shown promising activity against a range of bacterial and fungal pathogens.

Illustrative Evidence from Related Compounds:

Hydrazone-bridged thiazole-pyrrole derivatives have demonstrated good activity against Staphylococcus aureus and Enterococcus faecalis[6]. Thiazole-based Schiff bases have also been reported to exhibit significant antibacterial and antioxidant activities[7][8]. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial enzymes or disrupt cell membrane integrity.

Table 1: Antimicrobial Activity of Representative Thiazole Derivatives (Analogous Structures)

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Hydrazone-bridged thiazole-pyrrole | Staphylococcus aureus | Good | [6] |

| Hydrazone-bridged thiazole-pyrrole | Enterococcus faecalis | Good | [6] |

| Thiazole Schiff Base | Escherichia coli | 14.40 ± 0.04 mm inhibition zone | [8] |

| Thiazole Schiff Base | Staphylococcus aureus | 15.00 ± 0.01 mm inhibition zone | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Chalcones, which can be synthesized from this compound, are a well-known class of compounds with potent anti-inflammatory properties.

Illustrative Evidence from Related Compounds:

Chalcone derivatives have been shown to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX)[9][10]. The anti-inflammatory effects of some chalcones are mediated, at least in part, through the suppression of chemical mediators released from mast cells and neutrophils[9]. In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory potential of thiazole and chalcone derivatives.

Proposed Anti-inflammatory Signaling Pathway Inhibition:

Caption: Inhibition of inflammatory pathways by thiazole-chalcones.

Experimental Protocols

The following protocols are provided as a guide for the biological evaluation of this compound derivatives. These are robust, well-established methods that provide reliable and reproducible data.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to avoid toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis[6].

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan sub-plantarly into the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Future Directions and Conclusion

The derivatives of this compound represent a promising and largely untapped area for drug discovery. The synthetic accessibility of this core and the compelling biological activities of its analogous structures strongly suggest that novel and potent therapeutic agents await discovery. This guide provides a foundational framework for initiating such an exploration.

It is our hope that the provided insights into the potential biological activities and the detailed experimental protocols will serve as a valuable resource, accelerating the research and development of this exciting class of compounds. The path from a promising scaffold to a clinically effective drug is long and challenging, but the journey begins with well-informed and methodologically sound research.

References

-

BioKB. (n.d.). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

- El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303.

- Lin, C. M., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(9), 1277-1284.

- Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185.

-

ResearchGate. (n.d.). Images (a–c) show the graphical bar of in vivo anti-inflammatory.... Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

- Ko, H., et al. (2003). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry, 11(1), 105-111.

- Yurttaş, L., et al. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 989-995.

- Đorđević, S., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(17), 3957.

-

ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation Of Anti-Inflammatory Activity Of Synthetic Derivatives In Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from [Link]

- Liu, X. H., et al. (2016).

- Lemilemu, F., et al. (2021).

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

-

Scilit. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. Retrieved from [Link]

-

PubMed. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Retrieved from [Link]

-

Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]

-

Samarra Journal of Pure and Applied Science. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some Schiff's base from 2-amino thiazole with indole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

Sources

- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

2-(4-Fluorophenyl)thiazole-5-carbaldehyde mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound this compound represents a significant scaffold in medicinal chemistry. Possessing a highly reactive aldehyde functional group and a biologically favored thiazole core, this molecule serves as a critical starting material for the synthesis of a diverse range of therapeutic agents. While direct mechanistic studies on the carbaldehyde itself are limited, a comprehensive analysis of its derivatives provides a clear and compelling picture of its potential mechanisms of action. This guide synthesizes the available evidence, focusing on the established biological activities of its closely related analogues, to elucidate the probable cellular targets and pathways influenced by this structural motif. We will explore its role in the development of anticancer, anti-inflammatory, antifungal, and antimicrobial agents, providing a deep dive into the underlying molecular interactions and offering field-proven insights for future research and drug development.

Introduction: The Chemical and Biological Significance of the 2-(4-Fluorophenyl)thiazole Scaffold

This compound (CAS No: 914348-80-4) is a multifaceted organic molecule whose value lies in its unique combination of structural features.[1]

-

The Thiazole Core: This five-membered heterocyclic ring containing sulfur and nitrogen is a privileged structure in drug discovery. It acts as a versatile pharmacophore capable of participating in critical molecular interactions such as hydrogen bonding and π-π stacking, which are essential for binding to biological targets.[1] Thiazole-containing compounds are associated with a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

-

The 4-Fluorophenyl Group: The inclusion of a fluorine atom on the phenyl ring at the para-position significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the entire molecule, enhancing its binding affinity to target proteins. Furthermore, it often improves metabolic stability and increases lipophilicity, which can enhance cell membrane permeability and overall bioavailability.[1]

-

The 5-Carbaldehyde Group: This aldehyde functional group is a key reactive handle. It serves as a versatile anchor point for synthetic chemists, enabling the construction of more complex molecular architectures through reactions like condensation with amines to form imines or nucleophilic additions.[1] This reactivity is fundamental to its role as a building block for creating libraries of derivative compounds for drug screening.[5]

Given these features, this compound is not merely a chemical reagent but a strategic starting point for developing targeted therapeutics. The following sections will deconstruct the mechanisms of action observed in its derivatives to build a predictive model for the core compound's biological potential.

Inferred Mechanisms of Action Based on Derivative Studies

The primary utility of this compound is as a precursor for more complex molecules. By modifying the aldehyde group into amides, hydrazones, and other functional groups, researchers have developed potent and specific inhibitors of various biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 2-(4-fluorophenyl)thiazole scaffold have demonstrated significant anticancer properties by inhibiting crucial enzymes and proteins involved in tumor growth and proliferation.[1][6]

A. Kinase Inhibition: Several studies have pointed towards kinase inhibition as a primary anticancer mechanism for this class of compounds.

-

c-Met Kinase: A series of thiazole carboxamide derivatives were designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in many human cancers.[7] The thiazole core likely serves as a scaffold to correctly orient the pharmacophoric elements within the ATP-binding pocket of the kinase.

-

Bcr-Abl Kinase: In the context of chronic myeloid leukemia (CML), dual-function inhibitors have been developed from 2-aminothiazole-5-carboxamide scaffolds that target both the Bcr-Abl fusion protein and histone deacetylases (HDACs).[8] This dual-inhibition strategy represents a powerful approach to overcoming drug resistance.

B. Inhibition of Nuclear Transport: The nuclear pore complex is a critical gateway controlling the flow of macromolecules between the cytoplasm and the nucleus.

-

KPNB1 (Importin-β1) Inhibition: A derivative, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, was identified as a potent inhibitor of Karyopherin-β1 (KPNB1), a key nuclear transport receptor.[2][9] By blocking KPNB1, the compound disrupts the nuclear import of oncogenic cargo proteins, leading to cell cycle arrest and apoptosis in cancer cells.

C. Induction of Apoptosis: Beyond specific enzyme inhibition, thiazole derivatives are known to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) through various, sometimes unspecified, mechanisms.[1] This suggests that the core scaffold may interact with multiple cellular pathways that regulate cell survival.

Below is a conceptual workflow for screening the anticancer potential of a novel derivative synthesized from this compound.

Caption: Potential anti-inflammatory mechanism via inhibition of signaling pathways.

Antifungal and Antimicrobial Activity

The thiazole ring is a component of several approved antifungal and antibacterial drugs, highlighting its importance in combating infectious diseases.

-

CYP51 Inhibition: For antifungal activity, a key target is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. [10][11]Ergosterol is a critical component of the fungal cell membrane. By inhibiting CYP51, 2-phenylthiazole derivatives disrupt membrane integrity, leading to fungal cell death. This mechanism is analogous to that of widely used azole antifungal drugs. [10]* Broad-Spectrum Antimicrobial Effects: Various derivatives have demonstrated broad-spectrum antibacterial potential, particularly against Gram-positive strains like S. aureus and B. subtilis, as well as antifungal activity against C. albicans. [6]While the exact mechanisms are often not fully elucidated, they are thought to involve disruption of the bacterial cell wall or inhibition of essential metabolic enzymes. [12][13]

Experimental Protocols for Mechanistic Elucidation

To validate the inferred mechanisms for a new derivative of this compound, a series of robust experimental protocols are required.

Protocol 1: Kinase Inhibition Assay (e.g., for c-Met)

-

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of a target kinase.

-

Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the inhibition data against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

-

Trustworthiness: This in vitro assay directly measures the interaction between the compound and the purified target enzyme, providing a clear, quantifiable measure of potency and a self-validating system for target engagement.

Protocol 2: Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., A549), complete culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

-

Trustworthiness: This assay provides a robust measure of the overall cellular effect of the compound. Including multiple cell lines and standard reference compounds (e.g., doxorubicin) ensures the validity and comparability of the results.

Summary and Future Directions

This compound is a high-value synthetic intermediate whose true potential is realized in its derivatives. The evidence strongly suggests that the 2-(4-fluorophenyl)thiazole scaffold is a versatile platform for developing targeted inhibitors against a range of diseases.

| Potential Therapeutic Area | Inferred Mechanism of Action | Key Molecular Targets | Supporting Evidence |

| Oncology | Kinase Inhibition, Disruption of Nuclear Transport, Apoptosis Induction | c-Met, Bcr-Abl, KPNB1, HDAC | [2][7][8][9] |

| Inflammation | Inhibition of Pro-inflammatory Mediators, Antioxidant Effects | COX/LOX pathways, NF-κB | [3][14] |

| Fungal Infections | Disruption of Fungal Cell Membrane Synthesis | Lanosterol 14α-demethylase (CYP51) | [10][11] |

| Bacterial Infections | Disruption of Cell Wall or Essential Metabolism | Various (often undefined) | [6][13] |

Future research should focus on leveraging the aldehyde functionality to explore novel chemical space. The synthesis of libraries based on this core, followed by high-throughput screening against panels of kinases, proteases, and other disease-relevant enzymes, will likely yield next-generation therapeutic candidates. Elucidating the precise structure-activity relationships (SAR) will be critical for optimizing potency, selectivity, and pharmacokinetic properties.

References

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

SciSpace. (2008). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ResearchGate. (2015, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Journal of Infection and Public Health. (n.d.). Synthesis, characterization and biological evaluation of novel trisubstituted thiazole as anti-inflammatory and antibacterial agent. [Link]

-

PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. [Link]

-

PubMed. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]

-

MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

-

PubMed. (1990). In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 921124-57-4. [Link]

-

National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

ResearchGate. (2021, June 30). Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

Sources

- 1. Buy this compound | 914348-80-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scispace.com [scispace.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Imperative of a Versatile Heterocycle

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold holds a position of significant importance. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and antitumor effects.[1][2] The compound this compound is a key synthetic intermediate, a versatile building block whose aldehyde functionality allows for a multitude of subsequent chemical transformations, while the fluorophenyl group can enhance metabolic stability and binding affinity in biological systems.[3]

This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—used to confirm the identity, purity, and structural integrity of this compound. As researchers and drug development professionals, a rigorous understanding of these analytical techniques is not merely procedural; it is fundamental to ensuring the validity of downstream applications. We will delve into not just the data itself, but the rationale behind the experimental setups and the interpretation of the resulting spectra, grounding our discussion in the principles of chemical physics.

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound consists of a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen.[3] This ring is substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carbaldehyde (aldehyde) group.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons.

Expected ¹H NMR Data

The spectrum is characterized by distinct signals for the aldehyde, thiazole, and fluorophenyl protons.